

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Bexirestrant (LSZ102)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

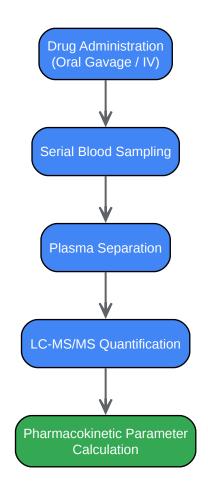
Introduction

Bexirestrant (also known as LSZ102) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, **Bexirestrant** not only antagonizes the estrogen receptor but also induces its degradation, offering a potential advantage over traditional endocrine therapies.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Bexirestrant**, drawing from available preclinical and clinical data.

Mechanism of Action: Estrogen Receptor Degradation

Bexirestrant's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα).[3] Upon binding to the ER, it induces a conformational change that marks the receptor for proteasomal degradation.[4] This leads to a reduction in the overall levels of ERα within cancer cells, thereby inhibiting estrogen-driven tumor growth.[4][5] This dual action of antagonism and degradation makes it a promising agent, particularly in the context of resistance to other endocrine therapies.[5]





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- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Bexirestrant (LSZ102)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417628#pharmacokinetics-and-oral-bioavailability-of-bexirestrant]

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